Cas no 2171282-09-8 ((2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid)

(2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole ring, commonly employed in peptide synthesis and medicinal chemistry. The Fmoc group ensures selective deprotection under mild basic conditions, while the thiazole moiety enhances structural diversity and potential bioactivity. Its chiral (R)-configuration and carboxylic acid functionality facilitate precise incorporation into peptide chains, making it valuable for designing modified peptides or small-molecule inhibitors. The compound’s stability and compatibility with solid-phase peptide synthesis (SPPS) protocols underscore its utility in research applications requiring controlled functionalization. Suitable for intermediates in drug discovery, it offers a balance of reactivity and selectivity for advanced synthetic workflows.
(2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid structure
2171282-09-8 structure
商品名:(2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid
CAS番号:2171282-09-8
MF:C24H23N3O5S
メガワット:465.52152466774
CID:6307677
PubChem ID:165574567

(2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid
    • 2171282-09-8
    • (2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
    • EN300-1560191
    • インチ: 1S/C24H23N3O5S/c1-2-19(23(29)30)27-22(28)20-11-25-21(33-20)12-26-24(31)32-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,18-19H,2,12-13H2,1H3,(H,26,31)(H,27,28)(H,29,30)/t19-/m1/s1
    • InChIKey: PMNPAAMBYPUCGD-LJQANCHMSA-N
    • ほほえんだ: S1C(=CN=C1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H](C(=O)O)CC)=O

計算された属性

  • せいみつぶんしりょう: 465.13584202g/mol
  • どういたいしつりょう: 465.13584202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 146Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

(2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560191-0.1g
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1560191-0.25g
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1560191-0.5g
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1560191-1000mg
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
1000mg
$3368.0 2023-09-25
Enamine
EN300-1560191-2500mg
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
2500mg
$6602.0 2023-09-25
Enamine
EN300-1560191-2.5g
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1560191-50mg
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
50mg
$2829.0 2023-09-25
Enamine
EN300-1560191-500mg
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
500mg
$3233.0 2023-09-25
Enamine
EN300-1560191-100mg
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
100mg
$2963.0 2023-09-25
Enamine
EN300-1560191-1.0g
(2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)butanoic acid
2171282-09-8
1g
$3368.0 2023-06-05

(2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid 関連文献

(2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acidに関する追加情報

Introduction to (2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic Acid (CAS No. 2171282-09-8)

Compound with the CAS number 2171282-09-8 and the product name (2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The intricate molecular architecture of this compound incorporates several key functional groups that contribute to its biological activity and make it a promising candidate for further research and development.

The core structure of this compound is built around a 1,3-thiazole scaffold, which is a heterocyclic ring system known for its presence in numerous bioactive molecules. The thiazole ring is connected to a formamido group, which further extends the molecular framework. This formamido moiety is particularly noteworthy as it serves as a crucial pharmacophore, contributing to the compound's interactions with biological targets. The presence of a chiral center at the second carbon atom, indicated by the (2R) configuration, adds another layer of complexity and specificity to the compound's behavior.

One of the most striking features of this compound is the incorporation of a 9H-fluoren-9-yl methoxycarbonyl group. This bulky aromatic moiety not only enhances the compound's solubility and stability but also influences its binding affinity and selectivity. The fluorene group is particularly interesting because it has been extensively studied for its ability to modulate enzyme activity and receptor binding. In recent years, researchers have been exploring the potential of fluorene-based derivatives as tools for drug discovery, and this compound exemplifies such an approach.

The amine functionality derived from the methoxycarbonyl group further enriches the chemical diversity of this molecule. This amine can engage in various hydrogen bonding interactions, which are critical for stabilizing protein-ligand complexes. The ability to form multiple hydrogen bonds with biological targets enhances the compound's binding affinity and makes it a more potent inhibitor or modulator of enzymatic activity. This feature is particularly relevant in the context of drug design, where optimizing hydrogen bonding interactions can lead to significant improvements in drug efficacy.

In recent years, there has been growing interest in developing small molecule inhibitors targeting enzymes involved in cancer metabolism. The 1,3-thiazole scaffold has been identified as a promising pharmacophore in this context, with several thiazole-based compounds showing promise in preclinical studies. The compound under discussion here builds upon this foundation by incorporating additional functional groups that enhance its biological activity. Specifically, the formamido and fluorene moieties contribute to its ability to modulate key enzymes involved in cancer cell proliferation and survival.

One of the most exciting aspects of this compound is its potential application in targeted therapy. By carefully designing molecules that interact selectively with specific biological targets, researchers can develop drugs that minimize side effects while maximizing therapeutic efficacy. The unique structural features of this compound make it a strong candidate for such applications. For instance, the combination of the thiazole scaffold, formamido group, and fluorene moiety may enable it to bind selectively to cancer-specific enzymes or receptors.

The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step synthesis involves several key transformations that require precise control over reaction conditions. These include nucleophilic substitution reactions, condensation reactions, and stereochemical control at the chiral center. The successful synthesis of this complex molecule underscores the expertise of the research team involved and opens up new possibilities for further derivatization and optimization.

In conclusion, (2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)butanoic acid (CAS No. 2171282-09-8) is a structurally complex and biologically active molecule with significant potential therapeutic applications. Its unique combination of functional groups makes it a promising candidate for further research and development in areas such as cancer therapy and enzyme inhibition. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in developing novel treatments for human diseases.

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